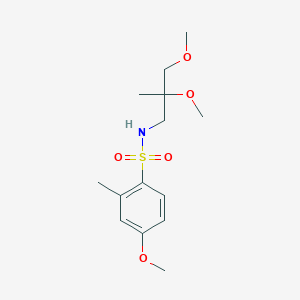

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5S/c1-11-8-12(19-4)6-7-13(11)21(16,17)15-9-14(2,20-5)10-18-3/h6-8,15H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBOOMXMVPSSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C₁₃H₁₉N₁O₅S

- Functional Groups :

- Sulfonamide group (-SO₂NH₂)

- Methoxy groups (-OCH₃)

- A branched alkyl chain

The presence of multiple methoxy groups enhances the compound's solubility and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity :

Sulfonamides are known to inhibit bacterial growth by targeting enzymes involved in folate synthesis, which is crucial for nucleic acid production.

2. Modulation of Cell Signaling Pathways :

The compound may influence various signaling pathways, potentially leading to apoptosis in cancer cells.

3. Interaction with Proteins and Nucleic Acids :

The sulfonamide group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria by interfering with folate metabolism.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | High | Inhibits folate synthesis |

| Traditional Sulfonamides | Moderate | Similar mechanism but less effective |

Anticancer Potential

This compound has been explored for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. The structural features may enhance its interaction with molecular targets involved in cancer progression.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with other sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)methanesulfonamide | Contains methoxy group on phenyl ring | Moderate antimicrobial activity |

| N-(2-bromophenyl)methanesulfonamide | Contains bromine; less reactive | Limited antimicrobial effects |

The presence of multiple methoxy groups and a branched alkyl chain in this compound enhances its reactivity and biological interactions compared to these analogs.

Case Studies

Recent studies have highlighted the medicinal properties of this compound derived from natural sources. For instance:

-

Study on Natural Sources : Researchers at Bihar Agricultural University identified this compound as a bioactive component in makhana (fox nut), suggesting its therapeutic potential in enhancing health benefits beyond dietary value.

"This discovery reflects the growing interest in exploring natural products for pharmaceutical applications."

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Molecular Features

The compound is compared below with N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (hereafter referred to as Compound B ), a structurally complex sulfonamide derivative documented in . Key differences include:

Key Observations:

Molecular Weight and Solubility : The target compound’s lower molecular weight (329.4 g/mol) suggests better oral bioavailability compared to Compound B (~580–600 g/mol), which may face challenges in membrane permeability due to its bulkier substituents .

Substituent Effects: The 2,3-dimethoxy-2-methylpropyl group in the target compound contributes to moderate lipophilicity, balancing solubility and tissue penetration.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-4-methoxy-2-methylbenzene-1-sulfonamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Critical steps include:

- Substituent Introduction : Use of sodium hydroxide or triethylamine to deprotonate intermediates and facilitate substitutions (e.g., methoxy group installation) .

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactant solubility and reaction efficiency .

- Purification : Flash column chromatography is essential for isolating the target compound from impurities, as highlighted in a similar sulfonamide synthesis achieving 67% yield .

Key conditions to optimize include temperature (room temperature to 50°C), reaction time (18–24 hours for sulfonylation), and stoichiometric ratios of reagents to minimize byproducts .

Q. How can structural characterization techniques confirm the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for analogous sulfonamides (mean C–C bond deviation: 0.005 Å; R factor: 0.056) .

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituent environments (e.g., methoxy groups at δ 3.2–3.8 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for similar compounds) .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating endothelin receptor antagonism, and how do substituents influence ETA selectivity?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement assays using human ETA receptors measure IC₅₀ values. Hydrophobic substituents (e.g., isobutyl) at specific positions enhance binding affinity, as seen in biphenylsulfonamide analogues .

- In Vivo Models : Conscious rat or primate models assess pressor response inhibition. For example, BMS-187308 (a related sulfonamide) showed dose-dependent inhibition of ET-1-induced hypertension at 10–30 µmol/kg .

- Substituent Impact : The 2,3-dimethoxy-2-methylpropyl group may enhance solubility and receptor interactions, while the 4-methoxy-2-methylbenzene moiety contributes to hydrophobic binding .

Q. How can computational chemistry predict binding affinity, and what are the limitations?

- Methodological Answer :

- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target receptors (e.g., ETA). For example, meta-methoxy groups may form hydrogen bonds with residues in the receptor’s hydrophobic pocket .

- Limitations :

- Force Field Accuracy : Assumptions about van der Waals interactions may misestimate binding energies.

- Solvent Effects : Simulations often neglect dynamic solvent interactions, affecting prediction reliability .

Q. How can contradictory bioactivity data be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Controlled Assays : Standardize conditions (e.g., pH, temperature) to isolate substituent effects. For example, conflicting ETA binding data may arise from variations in assay buffer ionic strength .

- Isosteric Replacement : Substitute the 2-methyl group with bioisosteres (e.g., trifluoromethyl) to probe electronic vs. steric effects .

- Meta-Analysis : Cross-reference data from analogues like N-(3-methoxyphenyl)-3-methylbenzenesulfonamide, where para-substitution improved solubility but reduced receptor affinity .

Contradiction Analysis

Discrepancies in bioactivity data (e.g., variable IC₅₀ values across studies) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.